Methyl 3-chloro-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 3-chloro-1H-pyrazole-4-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with a methyl ester group at the 4-position and a chlorine atom at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing Methyl 3-chloro-1H-pyrazole-4-carboxylate involves the reaction of 3-chloro-1H-pyrazole-4-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 3-position can be replaced by nucleophiles such as amines or thiols.
Ester hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and reduction: The pyrazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.
Ester hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrazoles.
Ester hydrolysis: Formation of 3-chloro-1H-pyrazole-4-carboxylic acid.
Oxidation and reduction: Formation of various oxidized or reduced pyrazole derivatives.
Scientific Research Applications
Methyl 3-chloro-1H-pyrazole-4-carboxylate has several applications in scientific research:
Medicinal chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anti-cancer, and anti-microbial properties.
Materials science: It is used in the development of novel materials with specific electronic or optical properties.
Biological studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The chlorine atom and ester group play crucial roles in its binding affinity and selectivity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-chloro-1H-pyrazole-5-carboxylate: Similar structure but with the ester group at the 5-position.
Methyl 3-bromo-1H-pyrazole-4-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Methyl 3-chloro-1H-pyrazole-4-carboxamide: Similar structure but with an amide group instead of an ester.
Uniqueness
Methyl 3-chloro-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the chlorine atom and the ester group allows for versatile modifications, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
methyl 5-chloro-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2/c1-10-5(9)3-2-7-8-4(3)6/h2H,1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXOEEUOYWFKHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NN=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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